molecular formula C14H14N2O3 B12890258 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione CAS No. 54753-67-2

5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione

Cat. No.: B12890258
CAS No.: 54753-67-2
M. Wt: 258.27 g/mol
InChI Key: IJJKPJRHHYJFLC-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione is a synthetic small molecule based on the isoquinoline-1,3-dione scaffold, a structure recognized for its diverse biological activities. This compound is of significant interest in early-stage pharmacological research, particularly in the fields of oncology and virology. Compounds featuring the isoquinoline-dione core have been investigated as potent and selective inhibitors of various biological targets. Research on analogous structures has demonstrated potential in inhibiting cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making such compounds promising leads for the development of antineoplastic agents . Furthermore, the isoquinoline-1,3-dione pharmacophore has been identified as a chemotype for inhibiting Tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme . Inhibiting TDP2 can sensitize cancer cells to topoisomerase poisons like etoposide, and this mechanism is also being explored for the development of novel antiviral agents against picornaviruses and hepatitis B virus . The structural motif of this compound, which incorporates a piperidine moiety, is a common feature in drug discovery known to improve solubility and influence interactions with enzymatic targets. The specific substitution pattern of the hydroxy group and the piperidine ring is designed to optimize binding affinity and selectivity. This product is intended for research purposes such as hit-to-lead optimization, mechanism-of-action studies, and in vitro screening assays. It is supplied as a high-purity solid for use in a laboratory setting only.

Properties

CAS No.

54753-67-2

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-hydroxy-3-piperidin-1-ylisoquinoline-7,8-dione

InChI

InChI=1S/C14H14N2O3/c17-11-7-12(18)14(19)10-8-15-13(6-9(10)11)16-4-2-1-3-5-16/h6-8,17H,1-5H2

InChI Key

IJJKPJRHHYJFLC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=C2)C(=CC(=O)C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-HYDROXY-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs, such as those listed in specialty chemical catalogs (e.g., 7,8-Dichloroisoquinoline and 7-Amino-1,2,3,4-Tetrahydroisoquinoline), exhibit distinct substituent patterns that influence their physicochemical and biological behaviors . Below is a comparative analysis:

Compound Name Core Structure Substituents (Position) Key Functional Groups Hypothesized Biological Role
5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione Isoquinoline 3: Piperidin-1-yl; 5: OH; 7,8: Dione Hydroxy, Dione, Piperidine Enzyme inhibition (e.g., kinase targets)
7,8-Dichloroisoquinoline Isoquinoline 7,8: Cl Chlorine Lipophilic probe or intermediate
7-Amino-1,2,3,4-Tetrahydroisoquinoline Tetrahydroisoquinoline 7: NH2; saturated C1–C4 Amino, Reduced aromaticity Neurotransmitter analog (e.g., serotonin mimics)

Key Observations :

  • Polarity : The dione and hydroxy groups in the target compound enhance water solubility compared to lipophilic dichloro analogs.
  • Electronic Effects : Electron-withdrawing dione groups may reduce aromatic ring electron density, affecting π-π stacking interactions compared to electron-rich dichloro derivatives.

Hypothetical Physicochemical Properties Based on Structural Features

Predicted properties for the target compound and analogs are summarized below.

Compound Name Molecular Weight (g/mol) Predicted LogP Aqueous Solubility (mg/mL) Melting Point (°C)
This compound 300.3 1.8 ~1.2 >250 (decomposes)
7,8-Dichloroisoquinoline 212.0 3.5 ~0.05 160–165
7-Amino-1,2,3,4-Tetrahydroisoquinoline 162.2 1.2 ~5.6 180–185

Notes:

  • LogP : The dichloro derivative’s higher LogP reflects greater lipophilicity, aligning with its halogen substituents.
  • Solubility: The amino-tetrahydro analog’s solubility is enhanced by hydrogen-bonding capacity and reduced aromaticity.

Challenges and Limitations in Comparative Studies

  • Data Availability : Experimental data for direct comparisons (e.g., binding affinities, pharmacokinetics) are absent in the provided evidence. Structural comparisons rely on theoretical models or inferences from unrelated studies.
  • Synthetic Accessibility: Piperidin-1-yl and dione groups may complicate synthesis compared to simpler halogenated or amino-substituted analogs .

Biological Activity

5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione is a synthetic compound belonging to the isoquinoline family, characterized by its unique structural features, including a hydroxy group and a piperidine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 272.30 g/mol. The compound's structure is pivotal to its biological activity, as the hydroxy and piperidine groups significantly influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realms of antibacterial and antifungal properties. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors. The compound may inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against several pathogenic bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.015 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

These findings indicate that the compound can effectively inhibit the growth of these bacteria at low concentrations .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription; thus, their inhibition can lead to bacterial cell death .

Study on Antifungal Activity

In addition to its antibacterial properties, research has explored the antifungal activity of this compound. A study evaluated its efficacy against various fungal strains, revealing that it effectively inhibited fungal growth at concentrations similar to those required for bacterial inhibition .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to highlight the unique biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-3-(piperidin-1-yl)isoquinoline-5,8-dioneLacks hydroxy groupMay exhibit different biological activity due to absence of hydroxy functionality
7-Hydroxy-6-methylisoquinoline-5,8-dioneLacks piperidine moietyDifferent pharmacological properties due to absence of piperidine
3-(Piperidin-1-yl)isoquinoline-5,8-dioneLacks both hydroxy and methyl groupsResults in distinct chemical and biological characteristics

The uniqueness of this compound lies in its combination of both hydroxy and piperidine groups, enhancing its reactivity and potential therapeutic applications compared to these similar compounds.

Future Directions in Research

Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. This includes exploring its interactions with various cellular pathways and determining its efficacy in vivo. Additionally, research into potential modifications of the compound could lead to derivatives with enhanced potency or reduced toxicity.

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